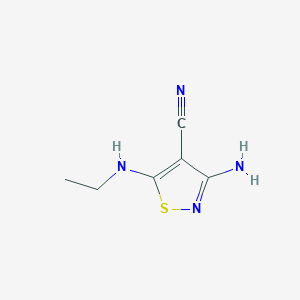![molecular formula C7H13N3O3 B14298131 Formamide, N,N-bis[2-(formylamino)ethyl]- CAS No. 112343-40-5](/img/structure/B14298131.png)
Formamide, N,N-bis[2-(formylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N,N-bis[2-(formylamino)ethyl]- is a chemical compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group (CHO) attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of formamide, N,N-bis[2-(formylamino)ethyl]- can be achieved through several methods. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate under solvent-free conditions . The reaction typically occurs at elevated temperatures and yields the desired product in good-to-high yields.
Industrial Production Methods: In industrial settings, formamides are often produced through the carbonylation of ammonia. This process involves the reaction of carbon monoxide with ammonia to form formamide. An alternative method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Analyse Chemischer Reaktionen
Types of Reactions: Formamide, N,N-bis[2-(formylamino)ethyl]- undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of the formyl and amine groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of formamides include formic acid, ethyl orthoformate, and various catalysts such as sulfonated rice husk ash and sulfated zirconia . Reaction conditions often involve elevated temperatures and solvent-free environments to promote efficient synthesis.
Major Products: The major products formed from the reactions of formamide, N,N-bis[2-(formylamino)ethyl]- include various substituted formamidines and formamides. These products are valuable intermediates in organic synthesis and have applications in the production of pharmaceuticals and other chemicals .
Wissenschaftliche Forschungsanwendungen
Formamide, N,N-bis[2-(formylamino)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of formamidines, isocyanides, and other valuable intermediates . In biology and medicine, formamides are used in the synthesis of various drugs including antibiotics and cancer chemotherapeutic agents . In industry, formamides are used as solvents for processing polymers and as chemical feedstock for the manufacture of pharmaceuticals, herbicides, and pesticides .
Wirkmechanismus
The mechanism of action of formamide, N,N-bis[2-(formylamino)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the formyl and amine groups. These groups can undergo nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Formamide, N,N-bis[2-(formylamino)ethyl]- can be compared with other similar compounds such as dimethylformamide and N,N-bis(2-cyanoethyl)formamide. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. For example, dimethylformamide is widely used as a solvent in organic synthesis, while N,N-bis(2-cyanoethyl)formamide is used in the synthesis of nitriles and other valuable intermediates .
List of Similar Compounds:- Dimethylformamide
- N,N-bis(2-cyanoethyl)formamide
- N,Nʹ-diphenylformamidine
These compounds highlight the diversity and versatility of formamides in various chemical applications.
Eigenschaften
CAS-Nummer |
112343-40-5 |
|---|---|
Molekularformel |
C7H13N3O3 |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
N-[2-[2-formamidoethyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C7H13N3O3/c11-5-8-1-3-10(7-13)4-2-9-6-12/h5-7H,1-4H2,(H,8,11)(H,9,12) |
InChI-Schlüssel |
NTTPNQCENHDBNP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCNC=O)C=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


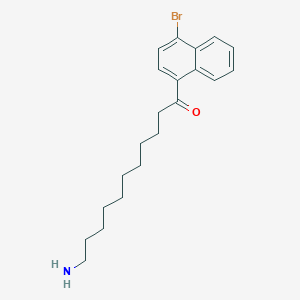
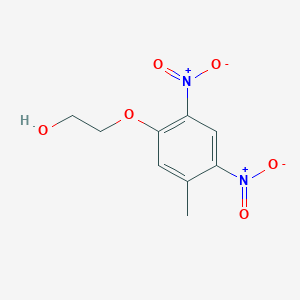
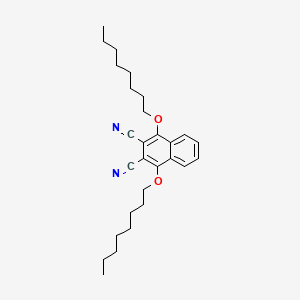
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
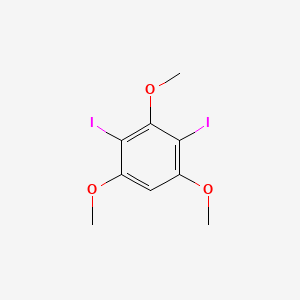
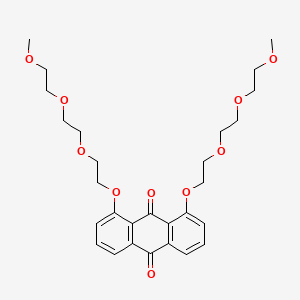
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)


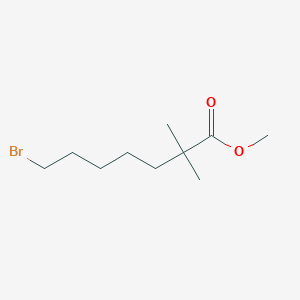
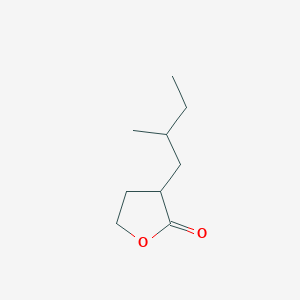
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
